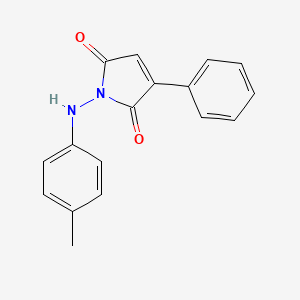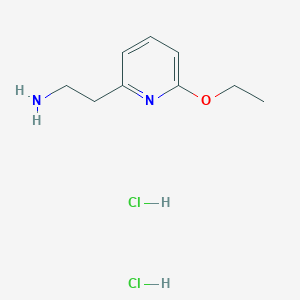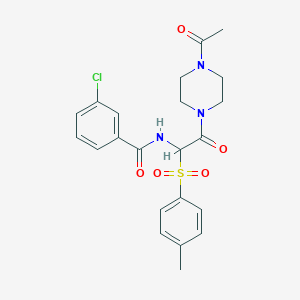
3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The phenyl and tolyl groups are both derivatives of benzene, a six-membered ring with alternating double bonds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for related compounds. For instance, the Buchwald–Hartwig reaction, a carbon-nitrogen cross-coupling reaction, could potentially be used . Another possible method involves the use of hydrazonoyl halides as precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Photoluminescent Polymers
One significant application of derivatives similar to "3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione" is in the creation of highly luminescent polymers. The synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit demonstrates strong fluorescence and high quantum yield, making these materials suitable for various applications, including organic electronics and fluorescence-based sensors. These polymers show remarkable solubility in common organic solvents and distinct optical and electrochemical properties based on their structural configuration (Zhang & Tieke, 2008).
Corrosion Inhibition
Another application area is in corrosion inhibition. Derivatives of 1H-pyrrole-2,5-dione, closely related to "this compound," have been studied for their effectiveness as organic inhibitors against carbon steel corrosion in hydrochloric acid medium. These compounds, through electrochemical and surface analysis techniques, have been found to offer significant protection to carbon steel surfaces, demonstrating the potential for these compounds to be developed into effective corrosion inhibitors (Zarrouk et al., 2015).
Organic Electronics
The incorporation of the pyrrolo[3,4-c]pyrrole-1,4-dione structure into polymers for organic electronics is another noteworthy application. These conjugated polymers exhibit significant photoluminescence, making them candidates for electronic applications, such as in the development of optoelectronic devices. Their good solubility and processability into thin films, combined with strong photoluminescence and photochemical stability, highlight their potential utility in the fabrication of electronic components (Beyerlein & Tieke, 2000).
Spiroheterocyclization
"this compound" and its derivatives also play a crucial role in spiroheterocyclization reactions. These reactions lead to the formation of novel spiro compounds with potential applications in medicinal chemistry and materials science. For instance, the interaction with indene derivatives under specific conditions can yield spiro[pyrrole] and spiro[pyridine] structures, opening new avenues for the synthesis of complex organic compounds with unique properties (Dmitriev et al., 2012).
作用機序
特性
IUPAC Name |
1-(4-methylanilino)-3-phenylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)18-19-16(20)11-15(17(19)21)13-5-3-2-4-6-13/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJHSSMCJJXXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C(=O)C=C(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-isopropyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2532060.png)

![N-(benzo[d]thiazol-5-yl)-3-phenylpropanamide](/img/structure/B2532062.png)
![N-[3-(Dimethylamino)-1-pyridin-3-ylpropyl]but-2-ynamide](/img/structure/B2532064.png)
![2-(4-fluorobenzyl)-N,4-diisopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2532066.png)
![[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)
![2-Butyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532069.png)
![4-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2532075.png)
![N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2532076.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2532078.png)

![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532081.png)
